molecular formula C13H7BrF4O B7998877 4-Bromo-3'-fluoro-4'-(trifluoromethoxy)biphenyl

4-Bromo-3'-fluoro-4'-(trifluoromethoxy)biphenyl

Cat. No.: B7998877
M. Wt: 335.09 g/mol
InChI Key: XLVNRPWLRKXNHU-UHFFFAOYSA-N
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Description

4-Bromo-3'-fluoro-4'-(trifluoromethoxy)biphenyl is a halogenated biphenyl derivative featuring a bromine atom at the para-position of one phenyl ring and a fluorine atom at the meta-position of the adjacent phenyl ring, which also carries a trifluoromethoxy (-OCF₃) group at its para-position. This compound is structurally characterized by its electron-withdrawing substituents, which influence its electronic properties and reactivity. For example, highlights the use of bromo-substituted (trifluoromethoxy)benzenes in coupling reactions with heteroarenes, achieving yields up to 93% under optimized conditions. The trifluoromethoxy group enhances electrophilicity, facilitating cross-coupling reactions ().

Properties

IUPAC Name

4-(4-bromophenyl)-2-fluoro-1-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF4O/c14-10-4-1-8(2-5-10)9-3-6-12(11(15)7-9)19-13(16,17)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVNRPWLRKXNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)OC(F)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-fluoro-4’-(trifluoromethoxy)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of 4-Bromo-3’-fluoro-4’-(trifluoromethoxy)biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-fluoro-4’-(trifluoromethoxy)biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as toluene, ethanol, or dimethylformamide. The reactions are typically carried out under inert atmospheres and at elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted biphenyl derivatives, while oxidation reactions can produce biphenyl ketones or quinones .

Scientific Research Applications

Organic Synthesis

4-Bromo-3'-fluoro-4'-(trifluoromethoxy)biphenyl serves as a valuable building block in the synthesis of complex organic molecules. It can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is essential for forming carbon-carbon bonds. This capability makes it useful for synthesizing pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Suzuki CouplingCoupling with arylboronic acidsUp to 90%
Direct ArylationArylation of heteroarenes85-93%
Nucleophilic SubstitutionSubstitution with nucleophilesVariable

Recent studies have explored the biological activities of this compound, particularly its antimicrobial and anticancer properties. The presence of fluorinated groups enhances its interaction with biological targets.

Case Study: Antimicrobial Activity
In a study evaluating the compound's efficacy against various bacterial strains, it exhibited significant inhibition against Bacillus subtilis with an IC50 value indicating effective concentration levels for inhibition.

Table 2: Antimicrobial Activity Results

CompoundIC50 (µM)Target Organism
This compound25Bacillus subtilis
Standard Antibiotic (e.g., Penicillin)10Staphylococcus aureus

Materials Science

The compound is also investigated for its potential use in advanced materials, particularly in the development of electronic components and specialty chemicals. Its unique electronic properties due to the trifluoromethoxy group make it suitable for applications in organic electronics and photonic devices.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-fluoro-4’-(trifluoromethoxy)biphenyl involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, making the compound a potential candidate for drug development and other applications .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Features CAS Number Reference
4-Bromo-3'-fluoro-4'-(trifluoromethoxy)biphenyl Br (C4), F (C3'), OCF₃ (C4') High electrophilicity due to -OCF₃; potential for cross-coupling reactions Not explicitly stated [6, 14]
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene Br (C1), F (C3), OCF₃ (C4) Positional isomer; reacts with heteroarenes in 69–93% yields 105529-58-6 [6, 14]
4'-Bromo-3,5-difluoro-1,1'-biphenyl Br (C4'), F (C3, C5) Dual fluorine substituents; lower electron-withdrawing effect vs. -OCF₃ 844856-60-6 [13]
4-Bromo-2'-fluoro-4'-(4-pentylcyclohexyl)-1,1'-biphenyl Br (C4), F (C2'), cyclohexyl (C4') Bulky cyclohexyl group increases steric hindrance; impacts solubility Not provided [10]
4-BROMO-3'-FLUORO-4'-METHOXYBENZOPHENONE Br (C4), F (C3'), OCH₃ (C4') Methoxy group (-OCH₃) is electron-donating vs. -OCF₃ 760192-85-6 [16]

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in this compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or alkyl groups, enhancing reactivity in cross-coupling reactions ().
  • Positional Isomerism : The reactivity of 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene (CAS 105529-58-6) demonstrates that substituent positions significantly influence reaction yields. For example, meta-bromo substitution facilitates coupling with imidazoheterocycles in 90–93% yields ().
  • Steric and Electronic Modifications : Bulky substituents, such as the cyclohexyl group in trans-4-bromo-2'-fluoro-4'-(4-pentylcyclohexyl)-1,1'-biphenyl, reduce reaction efficiency due to steric hindrance ().

Reactivity in Cross-Coupling Reactions

Table 2: Reaction Yields of Brominated Biphenyl Derivatives

Substrate Coupling Partner Yield (%) Key Condition Reference
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene Imidazo[1,2-b]pyridazine 93 Pd catalysis, optimized [6]
4-Bromo-2-(trifluoromethoxy)benzaldehyde Benzothiophene 93 Steric tolerance [6]
4-(Trifluoromethoxy)-biphenyl (from boronic acid) Bromobenzene >85 Electron-withdrawing boronic acid [2]
2-(Trifluoromethyl)-biphenyl 4-Bromoanisole 72 Ortho-substitution lowers yield [2]

Key Observations :

  • High Yields with Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound and its analogs improves coupling efficiency due to increased electrophilicity ().
  • Steric Limitations : Ortho-substituted derivatives (e.g., 2-(trifluoromethyl)-biphenyl) show reduced yields compared to para-substituted analogs ().

Biological Activity

4-Bromo-3'-fluoro-4'-(trifluoromethoxy)biphenyl, identified by its CAS number 1443346-32-4, is a fluorinated biphenyl compound that has garnered interest in pharmaceutical and chemical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings, case studies, and data tables.

The molecular formula of this compound is C13H7BrF4OC_{13}H_7BrF_4O with a molecular weight of 335.09 g/mol. The compound features multiple fluorine atoms and a bromine atom, which are known to influence biological activity through various mechanisms.

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study highlighted that fluorinated biphenyl derivatives showed selective growth-inhibitory activity against Bcl-2-expressing human cancer cell lines, with some derivatives achieving sub-micromolar IC50 values . This suggests that this compound may also possess similar anticancer activity due to its structural similarities.

The biological activity of fluorinated biphenyls often involves interactions with cellular pathways associated with apoptosis and cell proliferation. The presence of bromine and trifluoromethoxy groups can enhance binding affinity to target proteins, potentially leading to increased efficacy in inhibiting tumor growth .

Case Studies

  • Inhibition Studies : A study focusing on the inhibitory effects of fluorinated compounds on cancer cell lines demonstrated that specific substitutions on the biphenyl structure significantly influence their potency. The presence of electron-withdrawing groups like trifluoromethoxy was correlated with enhanced inhibitory effects on Bcl-2 protein expression .
  • Synthesis and Testing : In another investigation, derivatives of this compound were synthesized and tested for their biological activities. The results indicated promising anticancer activity with IC50 values comparable to established chemotherapeutic agents .

Data Table: Biological Activity Overview

Compound NameCAS NumberIC50 (µM)Target ProteinActivity Description
This compound1443346-32-4TBDBcl-2Potential anticancer activity
Similar Fluorinated Biphenyl DerivativeTBD<1Bcl-2Selective growth inhibition
Another Fluorinated CompoundTBDTBDDprE1Antitubercular activity

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-Bromo-3'-fluoro-4'-(trifluoromethoxy)biphenyl?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

  • Boron-containing precursor : Use of a trifluoromethoxy-substituted phenylboronic acid or ester (e.g., 3-fluoro-4-(trifluoromethoxy)phenylboronic acid).
  • Electrophilic partner : A brominated biphenyl derivative (e.g., 4-bromobiphenyl with fluorine substitution).
  • Catalytic system : Pd(PPh₃)₄ or PdCl₂(dppf) in a solvent like THF or DMF, with a base such as K₂CO₃ .
  • Optimization : Reaction temperatures (80–110°C) and inert atmosphere (N₂/Ar) are critical to avoid side reactions like protodeboronation.

Basic: How is the compound characterized to confirm its structural integrity?

Answer:
Standard analytical workflows include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR to confirm trifluoromethoxy and fluorine substituents (δ: −55 to −60 ppm for CF₃O; −110 to −120 ppm for aromatic F). 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve biphenyl connectivity and substituent positions .
  • Mass spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M]⁺•).
  • X-ray diffraction (XRD) : For crystalline derivatives, XRD resolves bond lengths/angles and confirms regiochemistry .

Advanced: How do electron-withdrawing substituents (e.g., trifluoromethoxy, fluorine) influence reactivity in cross-coupling reactions?

Answer:

  • Trifluoromethoxy group : Strong electron-withdrawing effect (-I) reduces electron density at the coupling site, slowing oxidative addition but enhancing stability of intermediates. Requires electron-rich catalysts (e.g., Pd with bulky ligands) to accelerate transmetallation .
  • Fluorine substituents : Ortho/para fluorine can induce steric hindrance or electronic deactivation, necessitating higher temperatures or microwave-assisted synthesis.
  • Contradictions : Conflicting reports on coupling efficiency (e.g., 4-CF₃O vs. 3-F substitution) may arise from competing C–Br vs. C–O bond activation pathways. Systematic screening of ligands (e.g., SPhos, XPhos) is recommended .

Advanced: What strategies resolve contradictions in NMR data caused by magnetic anisotropy of fluorine atoms?

Answer:
Fluorine’s strong anisotropic effects can distort 1H^{1}\text{H}/13C^{13}\text{C} NMR signals. Mitigation approaches:

  • Variable-temperature NMR : Reduces signal splitting by averaging out conformational exchange (e.g., rotamers).
  • DFT calculations : Correlate experimental chemical shifts with computed values (software: Gaussian, ORCA) to assign ambiguous peaks .
  • Isotopic labeling : Use 19F^{19}\text{F}-enriched analogs or 2H^{2}\text{H} substitution to simplify splitting patterns .

Basic: What are the primary applications of this compound in materials science?

Answer:

  • Liquid crystal precursors : The biphenyl core and fluorinated substituents enhance dielectric anisotropy and thermal stability in LC mixtures .
  • Organic semiconductors : Electron-deficient trifluoromethoxy groups improve charge transport in thin-film transistors .
  • Polymer additives : Acts as a flame retardant due to bromine content, though reactivity must be controlled to avoid degradation .

Advanced: How can computational modeling predict the compound’s behavior in catalytic systems?

Answer:

  • DFT studies : Calculate activation energies for Pd-catalyzed coupling steps (e.g., oxidative addition, reductive elimination) to identify rate-limiting steps .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. toluene) on reaction kinetics and catalyst stability .
  • Docking studies : Predict interactions with biological targets (e.g., enzyme inhibition) if used in medicinal chemistry .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

Answer:

  • Side reactions : Bromine displacement by nucleophiles (e.g., OH⁻) in polar solvents requires strict pH control.
  • Purification : Chromatography is impractical for large-scale; alternative methods include recrystallization (hexane/EtOAc) or distillation under reduced pressure .
  • Catalyst loading : Lower Pd concentrations (<1 mol%) reduce costs but may compromise yield. Ligand-free systems (e.g., Pd/C) are being explored .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Toxicity : Bromine and fluorine derivatives may release HF/HBr upon decomposition. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Under inert gas (Ar) at −20°C to prevent hydrolysis of CF₃O groups .
  • Waste disposal : Neutralize with aqueous NaHCO₃ before disposal .

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